molecular formula C4H5NO4 B13940017 Aziridine-2,3-dicarboxylic acid CAS No. 116063-93-5

Aziridine-2,3-dicarboxylic acid

Cat. No.: B13940017
CAS No.: 116063-93-5
M. Wt: 131.09 g/mol
InChI Key: IFCCPDAHQDGHMH-UHFFFAOYSA-N
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Description

Aziridine-2,3-dicarboxylic acid is a unique and highly reactive compound characterized by a three-membered aziridine ring with two carboxylic acid groups attached at the 2 and 3 positions. This compound is known for its significant strain energy due to the small ring size, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine-2,3-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For example, the reaction of diethyl tartrate with aziridine derivatives under specific conditions can yield this compound . Another method includes the use of glutaric anhydride with aziridine esters or aziridine-2-carboxamide, leading to the formation of mono N-acyl derivatives of dicarboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and ring-opening reactions efficiently .

Mechanism of Action

The mechanism of action of aziridine-2,3-dicarboxylic acid primarily involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. For example, the compound can selectively alkylate thiol groups on cancer cell surface proteins, inhibiting their function and leading to cell death . Additionally, this compound derivatives can inhibit protein disulfide isomerases, enzymes involved in protein folding, further contributing to their anticancer activity .

Comparison with Similar Compounds

Aziridine-2,3-dicarboxylic acid can be compared with other aziridine derivatives and similar compounds:

This compound stands out due to its unique combination of high ring strain and the presence of two carboxylic acid groups, making it a valuable compound for various chemical and biological applications.

Properties

CAS No.

116063-93-5

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

IUPAC Name

aziridine-2,3-dicarboxylic acid

InChI

InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)

InChI Key

IFCCPDAHQDGHMH-UHFFFAOYSA-N

Canonical SMILES

C1(C(N1)C(=O)O)C(=O)O

Origin of Product

United States

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